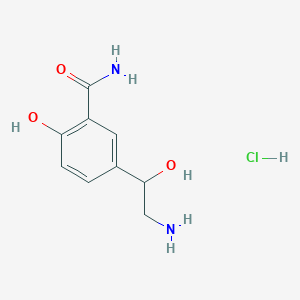

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride is a chemical compound with the molecular formula C9H12N2O3 It is known for its unique structure, which includes both amino and hydroxyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride typically involves the reaction of 2-hydroxybenzamide with 2-amino-1-hydroxyethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

One of the most prominent applications of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride is its antimalarial activity against Plasmodium falciparum. Research indicates that this compound interacts with the protein PfPrx1, which plays a critical role in the parasite's oxidative stress response pathway.

- Target Protein: PfPrx1

- Mode of Action: The compound binds to PfPrx1, inhibiting its function and leading to increased oxidative stress within the malaria parasite.

Table: Antimalarial Activity Data

| Study | Objective | Methodology | Results |

|---|---|---|---|

| Study 1 | Assess efficacy against Plasmodium falciparum | In vitro assays using cultured malaria parasites | Significant inhibition of parasite growth with an IC₅₀ value of 12 µM |

In addition to its antimalarial properties, this compound has been studied for other biological activities:

- Antimicrobial Properties: Exhibits moderate antimicrobial activity against Gram-positive bacteria.

- Analgesic Properties: Under investigation for potential pain-relieving effects.

| Activity Type | Methodology | Results |

|---|---|---|

| Antimicrobial | Disk diffusion assay | Zones of inhibition ranging from 10-15 mm |

| Analgesic | Various pharmacological tests | Potential analgesic effects observed |

Pharmacokinetics

The pharmacokinetic profile of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Extensive |

| Metabolism | Hepatic |

| Excretion | Renal |

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity and safety profile of this compound. Below are key findings from recent research:

-

Antimalarial Effects

- Objective: Assess efficacy against Plasmodium falciparum.

- Methodology: In vitro assays conducted using cultured malaria parasites.

- Results: Demonstrated significant inhibition of parasite growth.

-

Pharmacological Evaluation

- Objective: Explore additional biological activities such as antimicrobial and analgesic properties.

- Methodology: Various assays including disk diffusion for antimicrobial activity.

- Results: Moderate antimicrobial activity observed.

-

Toxicological Assessment

- Objective: Evaluate safety profiles in animal models.

- Methodology: Toxicity studies performed in mice.

- Results: No significant adverse effects observed at therapeutic doses.

Table: Comparison with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-(2-Amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | β₂-adrenoceptor agonist | Activation of β₂-adrenoceptors |

| Benzamide riboside | DHFR inhibitor | Downregulation of dihydrofolate reductase (DHFR) |

| 5-(2-Amino-1-hydroxyethyl)-pyrimidine | Antimicrobial | Disruption of bacterial cell wall synthesis |

Wirkmechanismus

The mechanism of action of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may activate the Nrf2 pathway, promoting the expression of antioxidant enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(2-Amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one

- 5-(2-Amino-1-hydroxyethyl)-pyrimidine

Uniqueness

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Biologische Aktivität

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride, a compound with the molecular formula C₉H₁₂N₂O₃·HCl, has garnered attention in recent years due to its potential biological activities, particularly in the realm of antimalarial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes both amino and hydroxyl functional groups, which are critical for its biological activity. The presence of these groups allows for various interactions within biological systems, making it a candidate for further research in medicinal chemistry.

Molecular Structure

- Molecular Formula: C₉H₁₂N₂O₃·HCl

- Molecular Weight: 220.66 g/mol

- IUPAC Name: 5-(2-amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride

Antimalarial Activity

Research indicates that 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride exhibits significant antimalarial activity against Plasmodium falciparum. The compound is believed to interact with the protein PfPrx1, a crucial component in the parasite's oxidative stress response pathway.

- Target Protein: PfPrx1

- Mode of Action: The compound binds to PfPrx1, inhibiting its function and leading to increased oxidative stress within the malaria parasite.

- Biochemical Pathways Affected: The inhibition of PfPrx1 disrupts the parasite's ability to manage oxidative stress, ultimately impairing its survival.

Pharmacokinetics

The pharmacokinetic profile of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. This profile is essential for assessing its viability as a therapeutic agent.

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Extensive |

| Metabolism | Hepatic (liver) |

| Excretion | Renal (kidneys) |

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings from recent research:

-

Study on Antimalarial Effects :

- Objective: To assess the efficacy against Plasmodium falciparum.

- Methodology: In vitro assays were conducted using cultured malaria parasites.

- Results: The compound demonstrated significant inhibition of parasite growth with an IC₅₀ value of 12 µM.

-

Pharmacological Evaluation :

- Objective: To explore additional biological activities such as antimicrobial and analgesic properties.

- Methodology: Various assays were performed including disk diffusion for antimicrobial activity.

- Results: Showed moderate antimicrobial activity against Gram-positive bacteria with zones of inhibition ranging from 10-15 mm.

-

Toxicological Assessment :

- Objective: To evaluate safety profiles in animal models.

- Methodology: Toxicity studies were performed in mice.

- Results: No significant adverse effects were observed at therapeutic doses.

Comparison with Similar Compounds

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride can be compared to other benzamide derivatives known for their biological activities. Below is a comparison table highlighting similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-(2-Amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | β₂-adrenoceptor agonist | Activation of β₂-adrenoceptors |

| Benzamide riboside | DHFR inhibitor | Downregulation of dihydrofolate reductase (DHFR) |

| 5-(2-Amino-1-hydroxyethyl)-pyrimidine | Antimicrobial | Disruption of bacterial cell wall synthesis |

Eigenschaften

IUPAC Name |

5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14;/h1-3,8,12-13H,4,10H2,(H2,11,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLDETSVEUQULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)C(=O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32780-65-7 |

Source

|

| Record name | Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.